2-(Thiocyanatomethyl)-5-(benzyloxy)-4H-pyran-4-one
CAS No.: 183582-31-2
Cat. No.: VC20948400
Molecular Formula: C14H11NO3S
Molecular Weight: 273.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 183582-31-2 |
|---|---|
| Molecular Formula | C14H11NO3S |
| Molecular Weight | 273.31 g/mol |
| IUPAC Name | (4-oxo-5-phenylmethoxypyran-2-yl)methyl thiocyanate |
| Standard InChI | InChI=1S/C14H11NO3S/c15-10-19-9-12-6-13(16)14(8-17-12)18-7-11-4-2-1-3-5-11/h1-6,8H,7,9H2 |
| Standard InChI Key | DIHVCPXPMHSLOX-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)COC2=COC(=CC2=O)CSC#N |
| Canonical SMILES | C1=CC=C(C=C1)COC2=COC(=CC2=O)CSC#N |
Introduction
2-(Thiocyanatomethyl)-5-(benzyloxy)-4H-pyran-4-one, also known as 5-benzyloxy-2-thiocyanatomethyl-4-pyranone, is a synthetic organic compound that belongs to the pyranone family. It features a thiocyanatomethyl group attached to the second carbon of a pyranone ring, with a benzyloxy group at the fifth carbon. This compound is of interest in organic chemistry due to its unique structure and potential applications in various fields.
Potential Applications
While specific applications of 2-(Thiocyanatomethyl)-5-(benzyloxy)-4H-pyran-4-one are not extensively reported, compounds with similar structures have shown potential in various biological activities, such as antimicrobial and antiproliferative effects. The presence of sulfur and nitrogen in the thiocyanatomethyl group could contribute to interactions with biological targets, making it a candidate for further pharmacological studies.
Research Findings and Future Directions
Given the limited availability of specific research findings on 2-(Thiocyanatomethyl)-5-(benzyloxy)-4H-pyran-4-one, future studies should focus on its synthesis optimization, structural characterization, and biological activity evaluation. Techniques such as NMR, IR spectroscopy, and mass spectrometry would be essential for confirming its structure and purity. Additionally, in vitro and in vivo assays could provide insights into its potential therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume